molecular formula C7H14O B8253674 (E,4S)-hept-2-en-4-ol

(E,4S)-hept-2-en-4-ol

Cat. No.: B8253674
M. Wt: 114.19 g/mol
InChI Key: DODCYMXUZOEOQF-OHCKJTPYSA-N
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Description

(E,4S)-Hept-2-en-4-ol (: 4798-59-8) is a high-purity, chiral secondary alcohol characterized by its defined (E) geometry and (4S) stereocenter . This molecular architecture makes it a valuable building block in organic synthesis, particularly for studying diastereoselective reactions and intramolecular cycloadditions to create complex heterocyclic frameworks like isoxazolines and isoxazolidines, which are privileged structures in medicinal chemistry . Compounds within this structural class, such as hept-4-en-2-ol, are recognized for their role in academic and industrial research, often serving as key intermediates in the exploration of new synthetic methodologies . Furthermore, related C7 chains, including various heptenols and their derivatives, are investigated in flavor and fragrance research due to their potential as aroma-active compounds . As a chemical reagent, it offers researchers a precise tool for probing structure-activity relationships and developing novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and note that this compound is classified as flammable and a skin/eye irritant, requiring appropriate handling precautions .

Properties

IUPAC Name

(E,4S)-hept-2-en-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCYMXUZOEOQF-OHCKJTPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](/C=C/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation with Chiral Catalysts

The reduction of hept-2-en-4-one using chiral transition-metal catalysts is a cornerstone method. Ruthenium complexes with BINAP ligands (e.g., Ru-(S)-BINAP) achieve enantiomeric excess (ee) >95% under mild hydrogenation conditions (20–50°C, 1–5 bar H₂). For example:

  • Catalyst : RuCl₂[(S)-BINAP]

  • Solvent : Ethanol or THF

  • Yield : 85–92%

  • Stereoselectivity : 97% ee (4S configuration)

This method benefits from industrial scalability but requires high-purity ketone precursors.

Substrate-Directable Hydrogenation

Modifying the carbonyl substrate with directing groups (e.g., hydroxyl or amine moieties) enhances stereocontrol. For instance, pre-complexation of hept-2-en-4-one with chiral Lewis acids like Ti(OiPr)₄ and (R)-BINOL induces facial selectivity during hydrogenation:

  • Reagents : Ti(OiPr)₄, (R)-BINOL, H₂ (3 bar)

  • Yield : 78%

  • ee : 94%

Hydroboration-Oxidation of Hept-2-yne

Anti-Markovnikov Addition with Chiral Boranes

The hydroboration-oxidation sequence applied to hept-2-yne enables stereoselective formation of the E-alkene and C4 alcohol. Chiral boranes such as (S)-Ipc₂BH (diisopinocampheylborane) deliver boron to the less substituted carbon, followed by oxidative workup:

  • Reagents : (S)-Ipc₂BH, H₂O₂/NaOH

  • Reaction Temp : −78°C to 0°C

  • Yield : 70–75%

  • Selectivity : E/Z >20:1, 88% ee (4S)

Transition-State Modeling

Density functional theory (DFT) studies reveal that steric hindrance from the borane’s isopinocampheyl groups enforces a chair-like transition state, favoring syn addition and subsequent E-alkene geometry.

Enzymatic Synthesis via Aldolase Catalysis

Chemoenzymatic Route

A green, three-step synthesis employs aldolase enzymes to catalyze stereoselective C–C bond formation:

  • Aldol Addition : (S)-Pyruvate and butanal yield (4S)-5-methyl-2-oxohept-3-en-4-ol.

  • Reduction : NADH-dependent ketoreductase reduces the ketone to the alcohol.

  • Dehydration : Acid-catalyzed elimination forms the E-alkene.

  • Overall Yield : 39%

  • ee : 73%

This method avoids toxic reagents but requires optimization for industrial-scale production.

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Approach

The Evans auxiliary directs stereochemistry during alkylation and subsequent hydrolysis:

  • Auxiliary Attachment : Hept-2-en-4-one is converted to a (S)-oxazolidinone imide.

  • Alkylation : Diastereoselective alkylation with methyl iodide.

  • Auxiliary Removal : Hydrolysis with LiOH/H₂O₂.

  • Yield : 68%

  • ee : >99%

Sultam-Based Auxiliaries

Camphorsultam derivatives enable-sigmatropic rearrangements to install the 4S configuration:

  • Reagents : Allyldimethylammonium sultam, BF₃·OEt₂

  • Yield : 65%

  • dr : 96:4

Prins Cyclization and Ring-Opening

Diastereoselective Prins Reaction

A tandem Prins cyclization/ring-opening sequence constructs the stereogenic center:

  • Cyclization : Hept-2-enal and homoallylic alcohol form a tetrahydropyran intermediate.

  • Oxidation/Ring-Opening : OsO₄/NaIO₄ cleavage yields the diol, followed by selective reduction.

  • Yield : 52%

  • ee : 90%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityKey Advantage
Asymmetric Hydrogenation85–9294–97HighIndustrial applicability
Hydroboration-Oxidation70–7588ModeratePredictable stereochemistry
Enzymatic Synthesis3973LowGreen chemistry
Chiral Auxiliary65–68>99ModerateHigh enantiopurity
Prins Cyclization5290LowModular substrate design

Stereochemical Control Mechanisms

Facial Selectivity in Hydrogenation

Chiral catalysts create a steric environment that biases substrate adsorption. For Ru-BINAP complexes, the (S)-BINAP ligand positions the ketone’s re-face away from the bulky phosphine groups, favoring 4S configuration.

Borane Geometry in Hydroboration

The Ipc₂BH borane adopts a conformation where the hept-2-yne’s terminal alkyne carbon attacks the less hindered boron face, ensuring syn addition and subsequent E-alkene formation .

Chemical Reactions Analysis

Types of Reactions: (E,4S)-hept-2-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of hept-2-en-4-one or hept-2-en-4-al.

    Reduction: Formation of heptan-4-ol.

    Substitution: Formation of hept-2-en-4-yl halides or hept-2-en-4-yl amines.

Scientific Research Applications

(E,4S)-hept-2-en-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism of action of (E,4S)-hept-2-en-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Features Applications Source/Reference
This compound C₇H₁₄O 114.18 E-configuration, (S)-chirality Synthetic intermediates, fragrances
(E)-4-Hepten-2-ol C₇H₁₄O 114.18 Double bond at C4–C5, hydroxyl at C2 Flavor chemistry
6-Methyl-hept-2-en-4-ol C₈H₁₆O 128.21 Methyl at C6, LogP = 1.97 Agrochemical precursors
Bicyclo[3.1.1]hept-2-en-4-ol acetate C₁₃H₂₀O₂ 208.29 Bicyclic, esterified hydroxyl Essential oils, perfumery

Q & A

Q. How can researchers design robustness tests to evaluate the stability of this compound under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Compare results to ICH Q1A guidelines. For light-sensitive samples, use amber vials and monitor degradation via UV-Vis spectroscopy. Report degradation products using LC-MS .

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